molecular formula C8H9NOS B2442159 5-(2-Thienyl)-2-pyrrolidinone CAS No. 90005-51-9

5-(2-Thienyl)-2-pyrrolidinone

Cat. No. B2442159
CAS RN: 90005-51-9
M. Wt: 167.23
InChI Key: UMRGIYFAJWFAPH-UHFFFAOYSA-N
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Description

The compound “5-(2-Thienyl)-2-pyrrolidinone” likely contains a pyrrolidinone group, which is a common feature in many biologically active compounds . The 2-thienyl group is a thienyl group that is a part of many chemical compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “5-(2-Thienyl)-1,3-oxazole” and “2,5-di(2-thienyl)pyrroles” have been synthesized through various methods, including acid-catalyzed reactions and nickel- or palladium-catalyzed coupling reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as “2,5-di(2-thienyl)pyrroles” have been studied for their electrochemical behavior and their potential for electrochemical polymerization .

Scientific Research Applications

Synthesis of Novel Compounds and Antiplatelet Activity

5-(2-Thienyl)-2-pyrrolidinone derivatives have been studied for their potential in synthesizing novel compounds with therapeutic benefits. For instance, a study focused on synthesizing a series of amino acid prodrugs based on thienopyridine scaffolds, evaluating their antiplatelet activity. These compounds, including derivatives of this compound, demonstrated significant potential in antiplatelet therapy (Lu et al., 2018).

Potential in Histone Deacetylase (HDAC) Inhibition

Research has also explored the role of thienyl-based hydroxamic acids, including compounds similar to this compound, in HDAC inhibition. Such compounds exhibit promising enzyme inhibition and anti-proliferative activity, crucial in the context of cancer treatment and other diseases where HDAC plays a role (Price et al., 2007).

Luminescent Platinum Complexes for Electronic Applications

This compound derivatives have been used in synthesizing luminescent platinum complexes. These complexes show potential in electronic applications due to their unique photoluminescence and electronic absorption properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Kozhevnikov et al., 2009).

Electrochromic and Electrochemical Properties

The derivatives of this compound have been investigated for their electrochromic and electrochemical properties. These properties are crucial in the development of materials for smart windows, solar cells, and other energy-related applications (Hwang et al., 2010).

Antimicrobial and Antiproliferative Activities

Compounds derived from this compound have shown promise in antimicrobial and antiproliferative activities. Such compounds can potentially be used in developing new treatments for bacterial and fungal infections, as well as cancer (Elossaily, 2007).

Future Directions

While specific future directions for “5-(2-Thienyl)-2-pyrrolidinone” were not found, related compounds such as “2,5-di(2-thienyl)pyrroles” have been suggested for potential applications in various branches of science and technology, including the production of conducting polymers for molecular electronics .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as 5-(2-thienyl)-2-pyrrolidinone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to act as inhibitors in certain biochemical pathways .

Pharmacokinetics

For example, the pharmacokinetics of certain thiazole derivatives have been studied, providing information about their absorption, distribution, metabolism, and excretion .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of similar compounds, such as those used in suzuki–miyaura cross-coupling reactions, has been found to be influenced by a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

5-thiophen-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGIYFAJWFAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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